REACTION_CXSMILES
|
[OH-].[K+].O.C([O:6][C:7](=[O:33])[C:8]1[CH:18]=[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][C:9]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])C>C(O)C>[CH2:27]([O:26][C:9]1[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[CH:18][C:8]=1[C:7]([OH:33])=[O:6])[CH2:28][CH2:29][CH2:30][CH2:31][CH3:32] |f:0.1|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=O)OCC)C(=C1)OCCCCCC)OCCCCCC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 2 hours at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product precipitated by the dropwise addition of 12.5 ml conc. HCl with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)OCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |